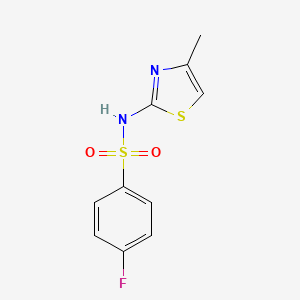

4-Fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide

Description

4-Fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring linked to a 4-methylthiazole moiety via a sulfonamide bridge. This compound belongs to a class of molecules widely investigated for their biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTSMWXLBOMZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Antibacterial Activity

The compound exhibits promising antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. Research has shown that derivatives containing thiazole and sulfonamide moieties can act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and division .

Case Studies

- Hybrid Antimicrobials : A study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, demonstrating potent antibacterial activity in combination with cell-penetrating peptides like octaarginine .

- Minimum Inhibitory Concentration (MIC) : Various thiazole derivatives were evaluated for their MIC against strains such as Staphylococcus aureus and Escherichia coli, showing effective antimicrobial activity .

Anticancer Potential

The anticancer properties of 4-Fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide have been explored through various studies. Thiazole derivatives are known to exhibit cytotoxic effects against several cancer cell lines.

Case Studies

- Gastric Adenocarcinoma : Research indicated that aminothiazole derivatives displayed significant anticancer potential against human gastric adenocarcinoma cells (AGS cells) .

- Structure-Activity Relationship (SAR) : A study focused on the SAR of thiazole-integrated compounds revealed that specific substitutions enhance anticancer activity, suggesting a pathway for optimizing drug design .

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, this compound has been investigated for its potential in treating other conditions.

Case Studies

- Anticonvulsant Activity : Certain thiazole derivatives have shown anticonvulsant properties, indicating their potential use in neurological disorders .

- Inhibition of Lipoxygenases : Compounds similar to this compound have been identified as inhibitors of lipoxygenases, which are involved in inflammatory processes and cancer progression .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the thiazole ring or sulfonamide nitrogen significantly influences melting points, solubility, and molecular weight. Key examples include:

Key Observations:

- Melting Points : N-Allyl derivatives (e.g., compound 31) exhibit higher melting points (181–183°C) than N-methyl analogs (169–171°C), likely due to reduced steric hindrance and stronger crystal packing .

- Complexity : Compounds with extended aromatic systems (e.g., 4d) or bulky substituents (e.g., compound 8) show lower yields (45–87%) and altered physical states (oils vs. crystals), reflecting synthetic challenges .

Spectroscopic and Structural Analysis

- IR Spectroscopy : Sulfonamide derivatives exhibit characteristic bands:

- NMR Trends : Aryl protons in 4-fluorobenzenesulfonamide derivatives resonate at δ 7.65–8.16 ppm, while methyl groups on thiazole or piperidine rings appear at δ 2.24–2.34 ppm .

Biological Activity

4-Fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₁₂F₁N₃O₂S

- Molecular Weight : 295.31 g/mol

The presence of the fluorine atom and the thiazole ring contributes to its unique properties, influencing its interaction with biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism of action typically involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 μg/mL | |

| Escherichia coli | 0.012 μg/mL | |

| Pseudomonas aeruginosa | 0.015 μg/mL |

These values indicate that the compound is significantly more potent than traditional antibiotics like ampicillin and streptomycin, suggesting its potential as a therapeutic agent in treating resistant bacterial infections.

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study examining the effects on human monocytes, treatment with this compound resulted in a significant reduction in the production of TNF-alpha and IL-6, key mediators in inflammatory responses .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties as well. Preliminary studies have shown it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival.

Table 2: Anticancer Activity Data

These findings highlight the compound's potential utility in cancer therapy, warranting further investigation into its mechanisms of action.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. The sulfonamide group is known to interfere with the synthesis of folate in bacteria, while the thiazole moiety may enhance binding affinity to specific enzyme targets within human cells.

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide?

- Methodology : The synthesis typically involves a multi-step approach: (i) Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with 4-methylthiazol-2-amine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide bond. (ii) Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

- Key Challenges : Side reactions like over-sulfonylation require strict temperature control (0–5°C during sulfonylation) .

Q. Which spectroscopic techniques validate the compound’s structure?

- Analytical Workflow :

- NMR : and NMR confirm the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for –SONH–) .

- HRMS : Exact mass determination (e.g., [M+H] at m/z 311.0421) validates molecular formula (CHFNOS) .

- IR : Peaks at 1150–1250 cm (S=O stretching) and 3350 cm (N–H) .

Q. What are the primary biological targets studied for this compound?

- Key Targets :

- Kinases : Structural analogs (e.g., thiazolo[5,4-b]pyridine derivatives) inhibit kinases like EGFR and VEGFR2, suggesting potential anticancer applications .

- Enzymes : Sulfonamide derivatives often target carbonic anhydrases or bacterial dihydropteroate synthase .

- Assays : Initial screening via enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and purity?

- Strategies :

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Solvent Optimization : Replace dichloromethane with THF for better solubility of aromatic amines .

- In-Line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

- Case Study : A 2023 study achieved 82% yield using microwave-assisted synthesis (50°C, 30 min) .

Q. How should discrepancies in biological activity data across studies be addressed?

- Root Causes : Variability in assay conditions (e.g., pH, ATP concentration in kinase assays) or impurity profiles.

- Mitigation :

- Orthogonal Assays : Validate kinase inhibition via both radiometric (-ATP) and luminescence-based methods .

- QC Harmonization : Use HPLC-UV (>99% purity) and standardized cell lines (e.g., HEK293 for receptor studies) .

Q. What computational methods predict binding affinity and selectivity for this compound?

- Tools :

- Molecular Docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., PDB ID 6W2) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with IC values .

- Case Study : A 2024 study identified a 4-fluoro substituent as critical for VEGFR2 inhibition (ΔG = −9.8 kcal/mol) .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show no effect?

- Factors :

- Strain Variability : Gram-positive vs. Gram-negative bacteria (e.g., sulfonamides are less effective against Pseudomonas) .

- Efflux Pump Activity : Overexpression of AcrAB-TolC in E. coli reduces intracellular concentration .

- Resolution : Combine MIC assays with efflux pump inhibitors (e.g., PAβN) to isolate intrinsic activity .

Tables

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 285.32 g/mol | |

| LogP (Predicted) | 2.1 ± 0.3 (Schrödinger QikProp) | |

| Kinase Inhibition (IC) | EGFR: 0.8 μM; VEGFR2: 1.2 μM | |

| Solubility (PBS, pH 7.4) | 12 µg/mL (HPLC-UV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.